molecular formula C16H10BrNO3 B1269682 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 351443-08-8

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1269682
CAS No.: 351443-08-8
M. Wt: 344.16 g/mol
InChI Key: UGYLWYNSKRKEBR-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H10BrNO3 and its molecular weight is 344.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Rearrangement

A study by Klásek et al. (2003) focused on synthesizing derivatives of quinoline-4-carboxylic acid, exploring the molecular rearrangement processes involved. The research provides insights into the synthesis routes and the structural transformation of similar compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).

Photophysical Properties

Padalkar and Sekar (2014) conducted a study on the photophysical behaviors of quinoline derivatives, analyzing how these properties vary in different solvent polarities. This research is crucial for understanding the luminescent characteristics of such compounds, which can have various applications in scientific research (Padalkar & Sekar, 2014).

Bromination and Diuretic Activity

Ukrainets, Golik, and Chernenok (2013) investigated the bromination process of quinoline derivatives and analyzed their diuretic activity. This study contributes to the understanding of the chemical behavior and potential pharmacological applications of brominated quinoline compounds (Ukrainets, Golik, & Chernenok, 2013).

Antimicrobial and Antimalarial Agents

Research by Parthasaradhi et al. (2015) delved into the synthesis of quinoline derivatives for potential use as antimicrobial and antimalarial agents. This highlights the potential of such compounds in addressing global health challenges (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Acid-Base Properties

Gavrishova et al. (2015) explored the synthesis and acid-base properties of compounds based on quinoline, contributing to a deeper understanding of their chemical properties and potential applications in various scientific fields (Gavrishova, Budyka, Potashova, & Karpov, 2015).

Biological Activity and Molecular Docking Studies

Bhatt, Agrawal, and Patel (2015) conducted comprehensive research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, examining their cytotoxic activities and molecular interactions. This study is significant for understanding the biological activities and potential therapeutic applications of these compounds (Bhatt, Agrawal, & Patel, 2015).

Future Directions

Quinoline and its derivatives, including “6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and drug discovery . Future research may focus on the synthesis of new quinoline derivatives and their potential biological and pharmaceutical activities .

Properties

IUPAC Name

6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYLWYNSKRKEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416809
Record name 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351443-08-8
Record name 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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